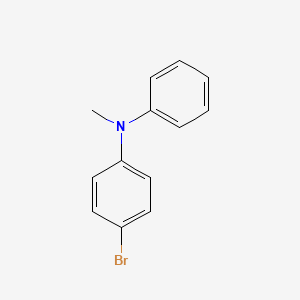
4-bromo-N-methyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-methyl-N-phenylaniline” is a chemical compound with the molecular formula C13H12BrN . It is a brominated diphenyl amine .
Synthesis Analysis
While specific synthesis methods for “4-bromo-N-methyl-N-phenylaniline” were not found in the search results, anilines in general can be synthesized through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-methyl-N-phenylaniline” consists of a bromine atom attached to a benzene ring, which is further connected to a methyl group and a phenyl group through a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-methyl-N-phenylaniline” include a molecular weight of 262.14508 . More detailed properties were not found in the search results.
Scientific Research Applications
Synthesis and Catalysis
- 4-Bromo-N-methyl-N-phenylaniline is involved in various synthesis processes. For instance, it's used in the preparation of specific blue acid dyes through condensation with bromamine acid and different anilines. These dyes exhibit varying color and dyeing properties based on the methyl groups' number and orientation on the 4-phenylamino substituent (Zhang & Hou, 1996). Also, it has applications in the practical synthesis of certain compounds like CCR5 antagonists, which are used in medicinal chemistry (Ikemoto et al., 2005).
Chemical Reactions
- The compound also plays a role in various chemical reactions. For example, it's involved in the reactivity of copper(I)-catalyzed N-arylation reactions (Tseng et al., 2014). It also appears in studies of electrophilic substitution reactions of benzo[b]thiophen derivatives (Clarke et al., 1973).
Material Science and Nanotechnology
- In material science and nanotechnology, 4-bromo-N-methyl-N-phenylaniline derivatives are used in the development of novel compounds with potential applications in various fields. For instance, studies involve its use in the preparation and characterization of 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, showcasing its anti-proliferative effects (Yamada et al., 2010).
Environmental Chemistry
- The compound is also studied in the context of environmental chemistry. Research on its electrochemical oxidation in acetonitrile solution contributes to understanding its behavior and potential environmental impacts (Kádár et al., 2001).
Pharmaceutical Applications
- In pharmaceutical research, 4-bromo-N-methyl-N-phenylaniline is utilized in synthesizing new antimicrobial agents. For example, its derivatives have been synthesized and characterized for their potential use as antimicrobial compounds (Doraswamy & Ramana, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asHistone deacetylase-like amidohydrolase . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
This can result in alterations in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Given its potential interaction with enzymes like histone deacetylase-like amidohydrolase, it may influence pathways related to gene expression .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
Given its potential interaction with enzymes involved in gene expression, it may influence cellular processes regulated by these genes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-methyl-N-phenylaniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
4-bromo-N-methyl-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXGDGGJNGLQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methyl-N-phenylaniline | |
CAS RN |
336190-16-0 |
Source


|
| Record name | 4-bromo-N-methyl-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

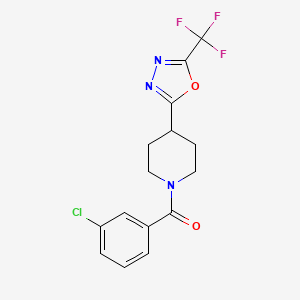
![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
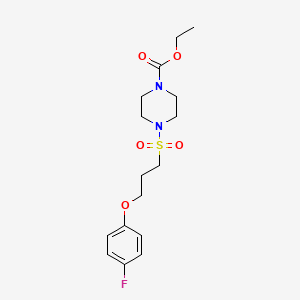
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)


![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)
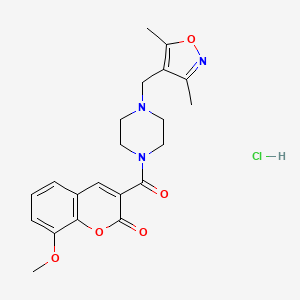
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)](/img/structure/B2400164.png)
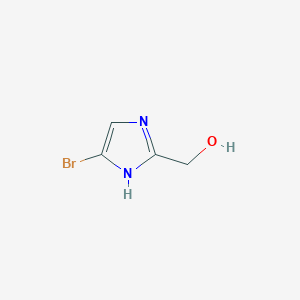
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)